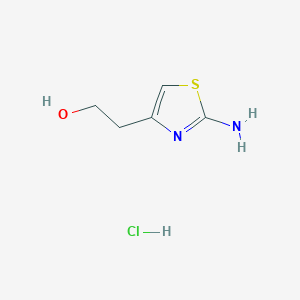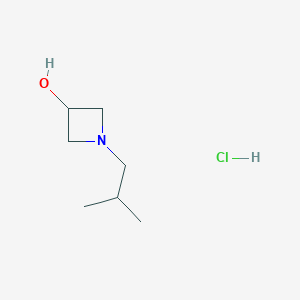![molecular formula C7H4N2O2S B1379780 Ácido tiazolo[4,5-b]piridina-7-carboxílico CAS No. 1097937-02-4](/img/structure/B1379780.png)
Ácido tiazolo[4,5-b]piridina-7-carboxílico
Descripción general
Descripción
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C7H4N2O2S . It is a member of the thiazole family, which are organic five-aromatic ring compounds . Thiazoles are present in numerous natural products and have diverse applications in drug development .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of thiazolo[4,5-b]pyridines via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
Thiazolo[4,5-b]pyridine-7-carboxylic acid shares similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazolo[4,5-b]pyridine derivatives have been synthesized through various chemical reactions. For example, a mixture of enaminone and 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester in ethanol and a few drops of acetic acid was heated in reflux .Physical and Chemical Properties Analysis
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a light-yellow liquid with an odor similar to pyridine . It has a molecular weight of 180.19 .Aplicaciones Científicas De Investigación
Farmacología
Actividad antitumoral: Los derivados de tiazolo[4,5-b]piridina se han identificado como poseedores de propiedades antitumorales significativas. Se están estudiando por su potencial para inhibir la proliferación de células cancerosas .
Propiedades antimicrobianas: Estos compuestos han mostrado promesa en la lucha contra infecciones microbianas, lo que los convierte en valiosos en el desarrollo de nuevos agentes antimicrobianos .
Usos antiinflamatorios: Debido a sus efectos antiinflamatorios, los derivados de tiazolo[4,5-b]piridina se están explorando para su uso en el tratamiento de enfermedades inflamatorias .
Efectos antioxidantes: La capacidad antioxidante de estos compuestos sugiere que podrían utilizarse para neutralizar los radicales libres, que están implicados en diversas enfermedades .
Ciencia de materiales
Marcos metal-orgánicos (MOF): Los derivados del ácido tiazolo[4,5-b]piridina-7-carboxílico se están investigando por su papel en la construcción de MOF. Estos marcos tienen aplicaciones en el almacenamiento de gas, las tecnologías de separación y la catálisis .
Bioquímica
Inhibición enzimática: Ciertos derivados de tiazolo[4,5-b]piridina han mostrado una fuerte actividad inhibitoria contra enzimas como PI3kα, que desempeñan un papel en el crecimiento y la supervivencia celular, lo que los hace relevantes en la investigación bioquímica para el tratamiento de enfermedades .
Agricultura
Potencial herbicida: La actividad herbicida de los derivados de tiazolo[4,5-b]piridina los convierte en candidatos para el desarrollo de nuevos herbicidas, que podrían ser más efectivos y respetuosos con el medio ambiente .
Química analítica
Cromatografía y espectroscopia: Las propiedades únicas del ácido tiazolo[4,5-b]piridina-7-carboxílico se pueden utilizar en técnicas analíticas como la cromatografía y la espectroscopia para la detección y cuantificación de diversas sustancias .
Ciencia ambiental
Degradación de contaminantes: Se está llevando a cabo la investigación para explorar el uso de derivados de tiazolo[4,5-b]piridina en la degradación de contaminantes ambientales, contribuyendo a ecosistemas más limpios y seguros .
Mecanismo De Acción
Target of Action
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
The compound’s mode of action is largely attributed to its interaction with its targets. For instance, it has been reported to exhibit extremely strong PI3kα inhibitory activity . This activity is attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The biochemical pathways affected by Thiazolo[4,5-b]pyridine-7-carboxylic acid are diverse, reflecting its broad spectrum of pharmacological activities. The compound’s inhibitory activity against PI3kα suggests that it may impact pathways related to cell proliferation, survival, and metabolism , which are regulated by PI3K .
Pharmacokinetics
Information on the ADME properties of Thiazolo[4,5-b]pyridine-7-carboxylic acid is currently limited. The compound’s strong pi3kα inhibitory activity suggests that it may have good bioavailability .
Result of Action
Thiazolo[4,5-b]pyridine-7-carboxylic acid exhibits a range of effects at the molecular and cellular levels. It has been reported to possess high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Safety and Hazards
Direcciones Futuras
Thiazolo[4,5-b]pyridine-7-carboxylic acid and its derivatives have shown potential in various fields, particularly in medicinal chemistry. They have been evaluated for their antimicrobial properties and anticancer activity . Future research could focus on further exploring these biological activities and developing new thiazolo[4,5-b]pyridine derivatives with improved properties.
Análisis Bioquímico
Biochemical Properties
Thiazolo[4,5-b]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including thiazolo[4,5-b]pyridine-7-carboxylic acid, have been shown to inhibit the aggregation factor of human platelets and urokinase, an enzyme involved in the breakdown of blood clots . Additionally, these compounds can act as fibrinogenic receptor antagonists with antithrombotic activity .
Cellular Effects
Thiazolo[4,5-b]pyridine-7-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Thiazolo[4,5-b]pyridine-7-carboxylic acid may also affect cellular metabolism by interacting with key metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of action of thiazolo[4,5-b]pyridine-7-carboxylic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, thiazole derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells . Thiazolo[4,5-b]pyridine-7-carboxylic acid may also modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[4,5-b]pyridine-7-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to thiazolo[4,5-b]pyridine-7-carboxylic acid may result in sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of thiazolo[4,5-b]pyridine-7-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
Thiazolo[4,5-b]pyridine-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . Additionally, thiazole derivatives can influence metabolic pathways related to energy production, lipid metabolism, and detoxification .
Transport and Distribution
The transport and distribution of thiazolo[4,5-b]pyridine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, it can interact with intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of thiazolo[4,5-b]pyridine-7-carboxylic acid can affect its biological activity and function .
Subcellular Localization
Thiazolo[4,5-b]pyridine-7-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression . The subcellular localization of thiazolo[4,5-b]pyridine-7-carboxylic acid is crucial for its role in cellular processes and biochemical reactions .
Propiedades
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWGPAEXQMNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



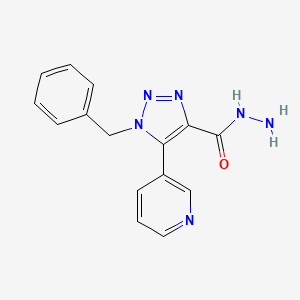
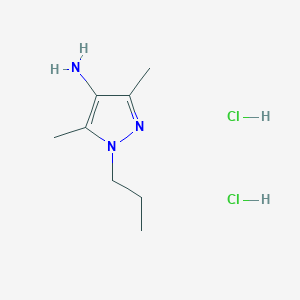


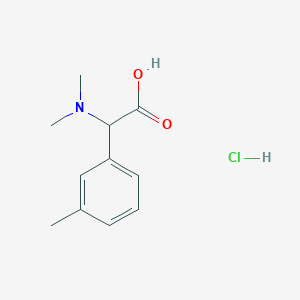
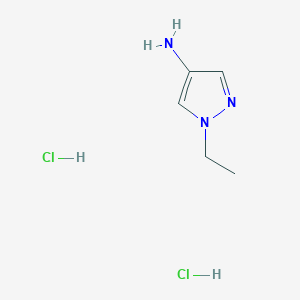
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)

